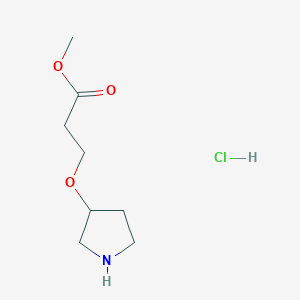

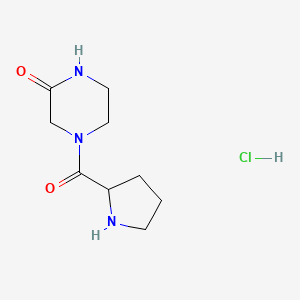

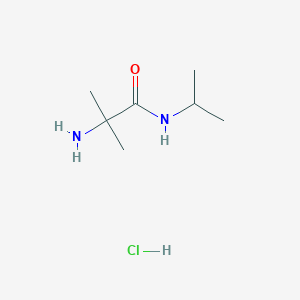

![molecular formula C13H16N2 B1441266 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole CAS No. 1242925-85-4](/img/structure/B1441266.png)

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Overview

Description

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole, also known as ETAI, is a heterocyclic compound. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves several steps. Serotonins were found to produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines under basic conditions .Molecular Structure Analysis

The molecular formula of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is C13H16N2. The molecular weight is 200.28 g/mol.Chemical Reactions Analysis

The chemical reactions of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines .Scientific Research Applications

Synthetic Methods and Derivatives

- Synthesis Techniques : Somei et al. (1988) developed a synthetic method to produce derivatives of 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles with carbon side chains at various positions. This approach was applied to the synthesis of 4- and 5-alkyl derivatives of the compound (Somei, Wakida, & Ohta, 1988).

- Novel Synthesis of Hydroxy Derivatives : Somei et al. (2001) discovered that serotonins could produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles through a novel reaction with amines under an oxygen atmosphere, revealing an essential role for the 5-hydroxy group on the indole nucleus (Somei, Teranishi, Yamada, & Yamada, 2001).

Chemical Properties and Reactions

- Ring Opening Reactions : Glushkov et al. (1970) explored the possibility of obtaining 2-alkyl derivatives of 2,3,4,5-tetrahydro-1H-azepino[3,4-b]indoles, revealing insights into the reactivity and potential transformations of these compounds (Glushkov, Volskova, Kostyuchenko, Sheinker, & Magidson, 1970).

Application in Diversity-Oriented Synthesis

- Tricyclic Indoles Synthesis : Chen et al. (2019) established a method for synthesizing tricyclic indoles with 3,4-fused seven-membered rings using 4-aminoindoles, contributing to the diversity-oriented synthesis strategy and expanding the application of these compounds in molecular complexity (Chen, Ravichandiran, El-Harairy, Queneau, Li, & Gu, 2019).

Pharmaceutical Applications

- Vasopressin Receptor Antagonists : Matthews et al. (2003) synthesized a series of 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles and evaluated them for vasopressin receptor antagonist activity, identifying compounds with high affinity and selectivity, highlighting the potential therapeutic applications of these compounds (Matthews, Greco, Hecker, Hoekstra, Andrade‐Gordon, de Garavilla, Demarest, Ericson, Gunnet, Hageman, Look, Moore, & Maryanoff, 2003).

Novel Compounds and Reactions

- New Compound Formation in Serotonergic Neurons : Somei and Seto (2003) suggested the chemical formation of a new compound, 3,4,5,6-tetrahydro-7-hydroxy-6-methyl-1H-azepino[5.4,3-cd]indole, in serotonergic neurons after ethanol consumption, showcasing the complex interactions of these compounds with biological systems (Somei & Seto, 2003).

properties

IUPAC Name |

3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLSXZVZRCSFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2CCNCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

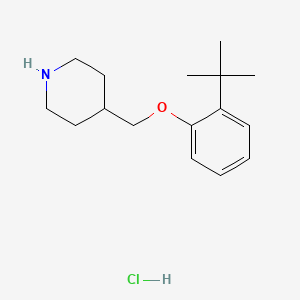

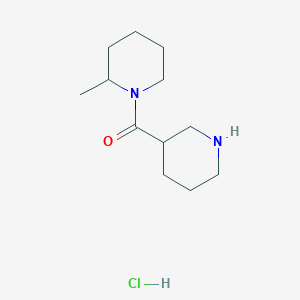

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)

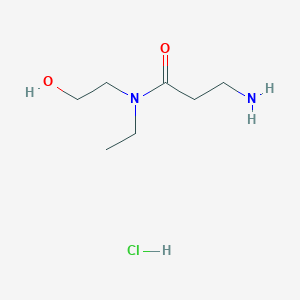

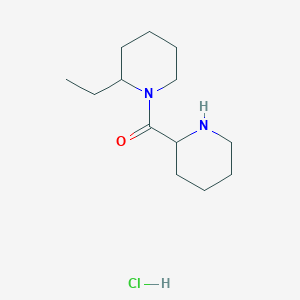

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)

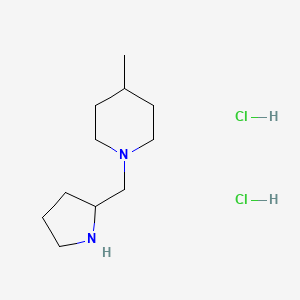

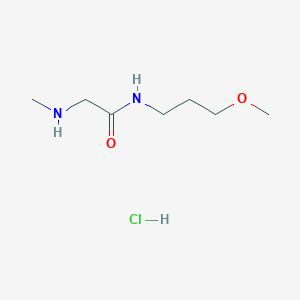

![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)